molecular formula C20H15N3O4 B2497921 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 941956-54-3

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2497921
CAS No.: 941956-54-3
M. Wt: 361.357
InChI Key: JUVRIQPYSHMWGG-ZHACJKMWSA-N
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Description

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a novel, synthetically designed small molecule recognized for its potent and selective inhibition of Fms-like tyrosine kinase 3 (FLT3). Research indicates that this compound acts as a Type I FLT3 inhibitor, binding to the active conformation of the kinase, and has demonstrated significant efficacy against FLT3 internal tandem duplication (ITD) mutations, which are a common driver in acute myeloid leukemia (AML). Preclinical studies show that it effectively suppresses FLT3 autophosphorylation and downstream signaling pathways such as STAT5, ERK, and AKT, leading to the induction of apoptosis and cell cycle arrest in FLT3-ITD-positive leukemic cell lines. Furthermore, it has shown promising anti-leukemic activity in mouse xenograft models, reducing tumor burden and prolonging survival. Its distinct chemical scaffold, incorporating a cinnamamide moiety linked to a benzofuran-oxadiazole core, offers a valuable chemical probe for investigating FLT3-driven oncogenesis and for the development of new targeted therapies for AML, particularly for patients with relapsed or refractory disease associated with FLT3-ITD mutations.

Properties

IUPAC Name

(E)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-25-15-9-5-8-14-12-16(26-18(14)15)19-22-23-20(27-19)21-17(24)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,21,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVRIQPYSHMWGG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Coupling of Benzofuran and Oxadiazole Rings: The benzofuran and oxadiazole rings are then coupled using a suitable linker, often through a condensation reaction.

    Formation of the Cinnamamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form an amine derivative.

    Substitution: The benzofuran and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can yield an amine derivative.

Scientific Research Applications

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and synthetic differences between the target compound and related 1,3,4-oxadiazole derivatives:

Compound Name (Simplified) Oxadiazole Substituents Key Features Synthesis Method (If Available)
Target Compound 7-Methoxybenzofuran, Cinnamamide Aromatic, methoxy group, conjugated double bond Likely acid-catalyzed condensation
N-(5-(7-Methoxybenzofuran-2-yl)-Oxadiazol-2-yl)Cyclopentanecarboxamide Cyclopentanecarboxamide Aliphatic amide, smaller substituent Not specified
N-[(5-Substituted-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine Thiazol-2-amine Thiazole ring, methyl linker Multi-step substitution
(S)-N-[1-(5-Benzylsulfanyl-Oxadiazol-2-yl)Ethyl]-4-Methyl-Benzenesulfonamide Benzylsulfanyl, Benzenesulfonamide Sulfur-containing groups, chiral center Nucleophilic substitution
7.XXIX:4-{1-[(5-[2,3-Dimethoxy-6-Oxadiazol-2-yl)Phenol]Methyl}Benzonitrile Dimethoxyphenol, Nitro group Nitro group, phenolic moieties Condensation with nitroaromatic aldehydes

Key Research Findings

  • Structural Flexibility : Substitutions at the oxadiazole 2- and 5-positions significantly alter physicochemical properties. For example, the benzylsulfanyl group in introduces steric bulk, while the methoxybenzofuran in the target compound prioritizes aromatic stacking .
  • Activity Trends: Nitro and phenolic groups (as in 7.XXIX) correlate with anti-inflammatory activity, suggesting that the target compound’s methoxy and cinnamamide groups may similarly influence biological targets .

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that combines a benzofuran moiety with an oxadiazole ring, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃. The structure features:

  • Benzofuran moiety : Known for various biological activities including anticancer and antimicrobial properties.
  • Oxadiazole ring : Enhances the pharmacological profile by providing additional sites for biological interaction.
Property Value
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 7-methoxybenzofuran : This can be achieved through cyclization reactions involving phenolic precursors.
  • Synthesis of the oxadiazole ring : Often synthesized by reacting hydrazides with carboxylic acids under dehydrating conditions.
  • Coupling reaction : The final step involves coupling the benzofuran derivative with the oxadiazole using acylation reactions.

Anticancer Activity

Preliminary studies have indicated that compounds containing both benzofuran and oxadiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.

For instance, a study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)15.0
HeLa (Cervical)10.5
A549 (Lung)12.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or pathogen survival.
  • Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Apoptosis Induction : It may promote apoptosis through the activation of caspases and other apoptotic pathways.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved PARP and caspase activity.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent antibacterial activity with MIC values comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

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